1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine (AETPMP) is an organic compound that has numerous applications in scientific research. It is a nitrogen-containing heterocyclic compound, which is synthesized from a variety of starting materials. AETPMP has been used as a reagent for the synthesis of various organic molecules, as a catalyst for various reactions, and as a fluorescent probe for the detection of DNA and proteins.
Scientific Research Applications
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic molecules, as a catalyst for various reactions, and as a fluorescent probe for the detection of DNA and proteins. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, this compound has been used in the synthesis of various pharmaceuticals and other compounds of interest.
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Pyrrolidine derivatives are known to constitute the core of a large number of alkaloids and many other physiologically active compounds .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Given the azido group present in the compound, it might undergo a click reaction with alkynes to form 1,2,3-triazoles , which are known to have various biological activities.
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. Pyrrolidine derivatives are known to have diverse biological activities, including anti-inflammatory, antihypertensive, and antiviral effects .
Pharmacokinetics
The presence of the trifluoromethyl group might influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design due to their enhanced metabolic stability and lipophilicity .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. As mentioned, pyrrolidine derivatives can have diverse biological activities .
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine in laboratory experiments is its ability to form strong covalent bonds with other molecules. This allows it to act as a catalyst for various reactions and to bind to DNA and proteins. This compound is also relatively inexpensive and easy to synthesize, making it a useful reagent for the synthesis of various organic molecules. However, this compound is not very stable and is sensitive to light and temperature, which can limit its use in some experiments.
Future Directions
The potential applications of 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine are numerous and are only beginning to be explored. One potential future direction is the use of this compound as a drug delivery system. This compound could be used to deliver drugs to specific sites in the body, allowing for targeted drug delivery and improved efficacy. Additionally, this compound could be used to improve the solubility of drugs, allowing them to be more easily absorbed into the body. Other potential future directions include the use of this compound in the synthesis of novel materials, such as polymers and nanomaterials, and the use of this compound as a fluorescent probe for the detection of DNA and proteins.
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions due to its azido and trifluoromethyl groups. These functional groups enable the compound to interact with various enzymes, proteins, and other biomolecules. The azido group is known for its ability to participate in click chemistry reactions, which are widely used in bioconjugation and labeling studies. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The azido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby stabilizing the protein-ligand complex. This compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in changes in metabolic flux and alterations in metabolite levels. The compound’s trifluoromethyl group can also affect its metabolic stability, making it more resistant to enzymatic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can be transported across cell membranes by passive diffusion due to its lipophilic nature. It can also interact with specific transporters and binding proteins, which can facilitate its uptake and distribution within cells. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the azido group can be used to label the compound with fluorescent tags, allowing for visualization of its localization within cells. Studies have shown that this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .
properties
IUPAC Name |
1-(2-azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-16-7(8(9,10)11)2-4-15(6-7)5-3-13-14-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWPWHEIBSEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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